molecular formula C11H10N2S B14993501 2-[(prop-2-yn-1-ylsulfanyl)methyl]-1H-benzimidazole

2-[(prop-2-yn-1-ylsulfanyl)methyl]-1H-benzimidazole

Cat. No.: B14993501
M. Wt: 202.28 g/mol
InChI Key: KMQVUBYXAKTOSE-UHFFFAOYSA-N
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Description

2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains both a benzodiazole ring and a prop-2-yn-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the alkylation of a benzodiazole derivative with a prop-2-yn-1-ylsulfanyl group. One common method involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the prop-2-yn-1-yl group.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dealkylated benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylsulfanyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(prop-2-yn-1-ylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 2-Methyl-2-(prop-2-yn-1-ylsulfanyl)propanoic acid

Uniqueness

2-[(PROP-2-YN-1-YLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both a benzodiazole ring and a prop-2-yn-1-ylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-(prop-2-ynylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C11H10N2S/c1-2-7-14-8-11-12-9-5-3-4-6-10(9)13-11/h1,3-6H,7-8H2,(H,12,13)

InChI Key

KMQVUBYXAKTOSE-UHFFFAOYSA-N

Canonical SMILES

C#CCSCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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